N-(5-chloro-2-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
This compound is a structurally complex molecule featuring a tricyclic core with fused oxa- and diaza-heterocycles, a propyl substituent, and a sulfanyl-linked acetamide group bound to a 5-chloro-2-methylphenyl moiety. The presence of sulfur (sulfanyl group) and chlorine enhances its electrophilicity and metabolic stability, while the tricyclic system may confer rigidity, influencing binding affinity.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-3-10-26-21(28)20-19(15-6-4-5-7-17(15)29-20)25-22(26)30-12-18(27)24-16-11-14(23)9-8-13(16)2/h4-9,11H,3,10,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXKHNUMXMDBRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-chloro-2-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic molecule with potential biological activities that warrant detailed exploration. This article aims to summarize its biological activity based on available research findings, including case studies and relevant data.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 475.02 g/mol. Its structure features a chloro-substituted aromatic ring, a sulfanyl acetamide moiety, and a diazatricyclo structure that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H24ClN3O2S |
| Molecular Weight | 475.02 g/mol |
| CAS Number | Not available |
| Solubility | Not specified |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research focusing on related sulfanyl compounds has demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The proposed mechanism of action involves the modulation of signaling pathways associated with cancer cell survival and proliferation. Specifically, these compounds may interact with kinases or transcription factors involved in the regulation of cell growth and apoptosis. The presence of the diazatricyclo structure may enhance the binding affinity to target proteins, leading to more potent biological effects .
Case Studies
- In vitro Studies : A study conducted on a series of sulfanyl derivatives showed that modifications in the substituents significantly affected their cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited IC50 values in the low micromolar range, indicating strong anticancer potential .
- In vivo Studies : In animal models, administration of similar compounds resulted in reduced tumor sizes compared to control groups. These studies highlighted the potential for these compounds to serve as lead candidates for further pharmaceutical development .
Antimicrobial Activity
In addition to anticancer properties, preliminary data suggests that this compound may possess antimicrobial activity. Research has shown that related compounds can inhibit the growth of both gram-positive and gram-negative bacteria through disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
Scientific Research Applications
Physical Properties
The compound exhibits a molecular weight of approximately 429.92 g/mol and possesses specific structural characteristics that contribute to its biological activity.
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. Preliminary studies have shown that it can induce apoptosis in various cancer cell lines. The proposed mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.
Case Study: Breast Cancer Cell Lines
A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a notable reduction in cell viability compared to untreated controls. The study attributed this effect to the compound's ability to activate apoptotic pathways effectively.
Antimicrobial Properties
N-(5-chloro-2-methylphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide has also been investigated for its antimicrobial properties. In vitro tests have demonstrated its inhibitory effects against various bacterial strains.
Case Study: Antimicrobial Efficacy
In vitro studies showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential use as an antimicrobial agent.
Anti-inflammatory Effects
The compound has been studied for its ability to modulate inflammatory pathways. Some studies suggest that it may offer therapeutic benefits in treating inflammatory diseases by interacting with specific molecular targets involved in inflammation.
Example Synthesis Protocol
- Starting Materials : Identify and procure the necessary starting materials based on the desired synthetic route.
- Reaction Conditions : Optimize temperature and reaction time to maximize yield.
- Purification : Use techniques such as recrystallization or chromatography to purify the final product.
- Characterization : Confirm the structure using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Data Summary Table
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group (–NHCO–) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid derivative.
Reaction Conditions :
-
Acidic Hydrolysis : HCl (6 M), reflux (~110°C), 8–12 hours.
-
Basic Hydrolysis : NaOH (4 M), ethanol/water (1:1), reflux (~80°C), 6–8 hours.
| Product | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 2-({6-oxo-5-propyl-...}sulfanyl)acetic acid | 72–85 | Basic hydrolysis |
Oxidation of the Sulfanyl (–S–) Group
The sulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.
Reaction Pathways :
-
Mild Oxidation (H₂O₂, acetic acid, 25°C): Forms sulfoxide.
-
Strong Oxidation (mCPBA, DCM, 0°C → 25°C): Forms sulfone.
| Oxidizing Agent | Product (Oxidation State) | Yield (%) | Reference |
|---|---|---|---|
| H₂O₂ | Sulfoxide | 65–78 | |
| mCPBA | Sulfone | 55–68 |
Ring-Opening Reactions of the Heterocyclic Core
The tricyclic 8-oxa-3,5-diazatricyclo[7.4.0.0²⁷]trideca system undergoes ring-opening under acidic or nucleophilic conditions.
Key Observations :
-
Acidic Conditions (H₂SO₄, 50°C): Cleavage of the oxygen-containing ring, yielding a linear diamide intermediate.
-
Nucleophilic Attack (NH₃, methanol): Disruption of the nitrogen-rich ring, forming fragmented amines.
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Acidic ring-opening | Linear diamide derivative | 60–70 | |
| Nucleophilic attack | Fragmented amines + sulfanyl acetate | 45–55 |
Substitution at the Aromatic Chlorine
The 5-chloro substituent on the phenyl ring participates in nucleophilic aromatic substitution (NAS) under catalytic conditions.
Example Reaction :
-
Replacement of Cl with –OCH₃ using CuI/L-proline catalyst in DMSO at 100°C.
| Reagent | Product | Yield (%) | Reference |
|---|---|---|---|
| NaOCH₃, CuI, DMSO | Methoxy-substituted phenyl derivative | 50–62 |
Thermal Decomposition
Thermogravimetric analysis (TGA) indicates decomposition onset at ~220°C, with major mass loss stages at 220–300°C (loss of acetamide) and 300–450°C (heterocycle breakdown).
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Reference |
|---|---|---|---|
| Acetamide cleavage | 220–300 | 35–40 | |
| Heterocycle collapse | 300–450 | 45–50 |
Catalytic Hydrogenation
The heterocyclic nitrogen atoms and unsaturated bonds are reduced under H₂/Pd-C, yielding a saturated tetracyclic amine.
| Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|
| Pd-C (5%) | H₂ (1 atm), EtOH, 25°C | Saturated tetracyclic amine | 70–80 |
Comparison with Similar Compounds
Critical Research Findings
- Substituent-Driven Divergence: Minor substituent changes (e.g., propyl → ethyl) significantly alter NMR profiles and bioactivity, as seen in ’s comparison of compounds 1 and 5.
- Therapeutic Potential: The compound’s structural resemblance to HDAC inhibitors () and peptidomimetics () suggests possible applications in epigenetics or protease inhibition.
- Limitations : Current data gaps include in vitro activity assays and explicit toxicity profiles, necessitating further validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
